4-(吡啶-2-基甲氧基)苯胺二盐酸盐

描述

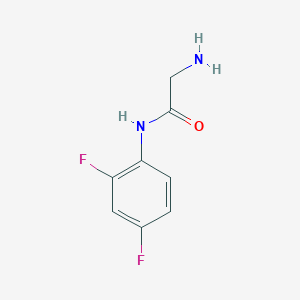

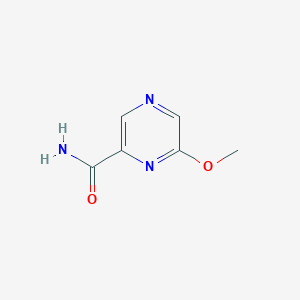

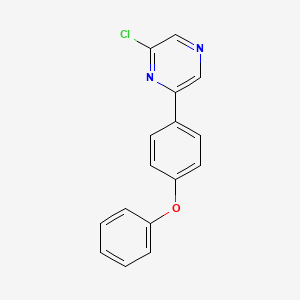

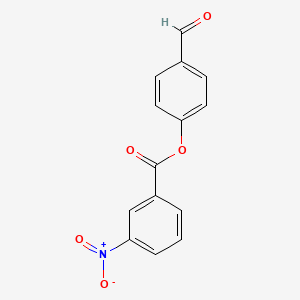

4-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the CAS Number: 102137-46-2 . It has a molecular weight of 200.24 and its linear formula is C12H12N2O . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound can be solid, semi-solid, or liquid .

Physical And Chemical Properties Analysis

4-(Pyridin-2-ylmethoxy)aniline has a molecular weight of 200.24 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound can be solid, semi-solid, or liquid .科学研究应用

Antitumor Activities

A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . Among all the compounds, the antitumor activity of one derivative was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

BCR-ABL Kinase Inhibition

These compounds have been found to interact with BCR-ABL kinase, a protein that is often overexpressed in certain types of cancer . This interaction suggests potential use in personalized cancer therapy .

Anti-Proliferation Effects

The compounds showed significant anti-proliferation effects on K-562, a human immortalized myelogenous leukemia cell line . This indicates potential use in leukemia treatment .

Anti-Migration and Anti-Invasion Effects

In addition to anti-proliferation, these compounds also displayed anti-migration and anti-invasion effects on K-562 . This could be beneficial in preventing the spread of cancer cells .

EGFR/HER2 Dual Inhibition

Novel lapatinib derivatives possessing 4-anilinoquinazoline and imidazole scaffolds were developed and screened as EGFR/HER2 dual inhibitors . EGFR and HER2 are often overexpressed in various tumors, and their inhibition can be a promising approach in cancer therapy .

Absence of CNS Side Effects

All of the designed candidates were predicted not to penetrate the blood-brain barrier (BBB), raising the expectation for the absence of central nervous system (CNS) side effects . This is an important consideration in drug design, as CNS side effects can often limit the use of otherwise effective drugs .

安全和危害

The safety information for 4-(Pyridin-2-ylmethoxy)aniline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

It is known that similar compounds have shown antitumor activities , suggesting that they may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

Based on the antitumor activity of similar compounds , it can be hypothesized that this compound may interact with its targets to inhibit cell proliferation and induce cell death.

Biochemical Pathways

Given its potential antitumor activity , it is likely that this compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

, similar compounds have been shown to exhibit antitumor activity. This suggests that the compound may lead to inhibition of cell proliferation and induction of cell death in certain cancer cell lines.

属性

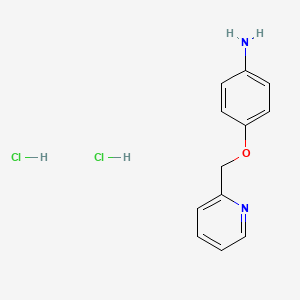

IUPAC Name |

4-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;;/h1-8H,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWLROYSIJCXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-ylmethoxy)aniline dihydrochloride | |

CAS RN |

361551-42-0 | |

| Record name | 4-(2-Pyridylmethoxy)aniline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361551420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridylmethoxy)aniline dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PV44KV58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)